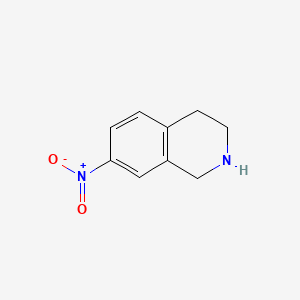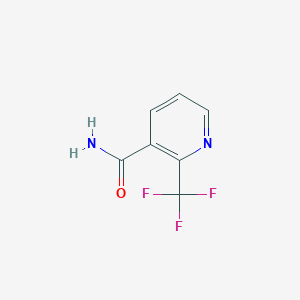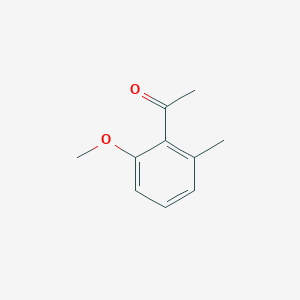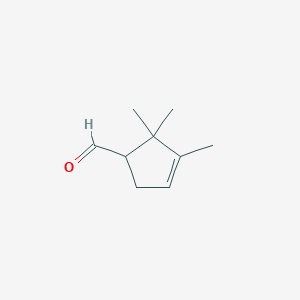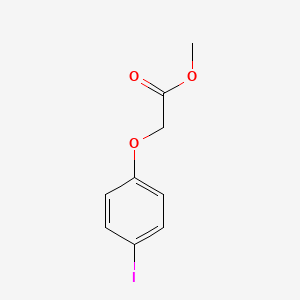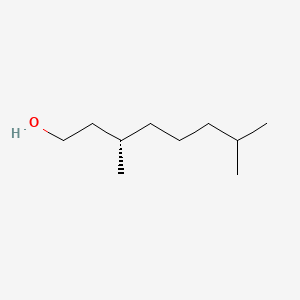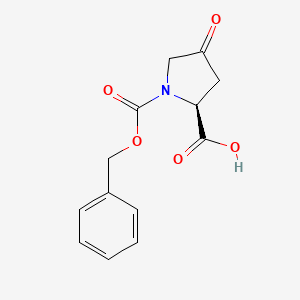![molecular formula C14H18BrN B1312464 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 626603-70-1](/img/structure/B1312464.png)
7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a spiro compound characterized by a unique structure where a bromine atom is attached to the isoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Spirocyclization: The cyclohexane ring is introduced via a spirocyclization reaction, often using a Grignard reagent or organolithium compound.
Bromination: The final step involves bromination, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve yield.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide in DMF or thiols in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Azides, thiols, and other substituted derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Pharmacophore: Acts as a pharmacophore in drug design, particularly in the development of CNS-active agents.
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for new antibiotic development.
Industry:
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] depends on its application:
Biological Systems: It may interact with specific receptors or enzymes, modulating their activity. For example, it could bind to neurotransmitter receptors in the CNS, altering signal transduction pathways.
Chemical Reactions: Acts as a reactive intermediate in various chemical transformations, facilitating the formation of new bonds or functional groups.
相似化合物的比较
- 7’-Chloro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]
- 7’-Fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]
Comparison:
- Reactivity: The bromine atom in 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
- Applications: While all these compounds can be used in similar applications, the bromine derivative may offer unique advantages in terms of reactivity and selectivity in synthetic applications.
This detailed overview provides a comprehensive understanding of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline], covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN/c15-12-4-5-13-11(8-12)9-16-10-14(13)6-2-1-3-7-14/h4-5,8,16H,1-3,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBXNFZFCGENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3=C2C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
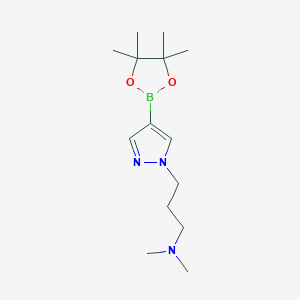
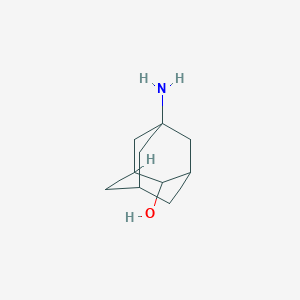
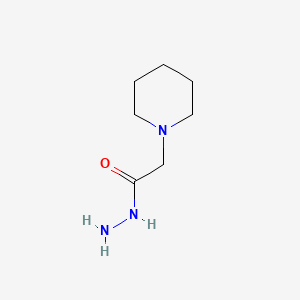
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
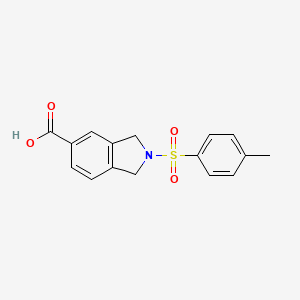
![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
